molecular formula C27H22O8S2 B11976322 bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate CAS No. 6643-55-6

bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate

Cat. No.: B11976322
CAS No.: 6643-55-6
M. Wt: 538.6 g/mol
InChI Key: PMUCYMXYMHXYFD-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is a symmetric fluorene derivative featuring sulfonate ester groups at the 2,7-positions and 4-methoxyphenyl substituents.

Properties

CAS No.

6643-55-6

Molecular Formula

C27H22O8S2

Molecular Weight

538.6 g/mol

IUPAC Name

bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate

InChI

InChI=1S/C27H22O8S2/c1-32-20-3-7-22(8-4-20)34-36(28,29)24-11-13-26-18(16-24)15-19-17-25(12-14-27(19)26)37(30,31)35-23-9-5-21(33-2)6-10-23/h3-14,16-17H,15H2,1-2H3

InChI Key

PMUCYMXYMHXYFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

The synthesis of bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate typically involves the reaction of 9H-fluorene with 4-methoxyphenyl sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinates or thiols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.

    Industry: Used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The methoxyphenyl groups contribute to its stability and ability to form complexes with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituents (R) Molecular Formula Key Properties/Applications References
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate 4-methylphenyl C₂₇H₂₂O₆S₂ Higher hydrophobicity; used in ion mobility studies
Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate 2-chlorophenyl C₂₅H₁₆Cl₂O₆S₂ Electron-withdrawing Cl enhances stability in acidic conditions
9H-Fluorene,2,7-bis(4-methoxyphenyl)-9,9-dipropyl 4-methoxyphenyl + 9,9-dipropyl C₃₃H₃₄O₂ Increased solubility in non-polar solvents; OLED applications
Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate 4-methoxyphenyl + hydroxyimino C₂₇H₂₂N₂O₈S₂ Reactive intermediate for functionalization

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) improve solubility in polar solvents and enhance charge transport in electronic devices, whereas chloro groups (electron-withdrawing) increase oxidative stability .
  • Alkyl Chain Modifications : 9,9-Dipropyl or diphenyl substituents (e.g., in ) reduce crystallinity, favoring film-forming properties in organic photovoltaics .

Physical and Electronic Properties

Property Bis(4-methoxyphenyl) Derivative (Predicted) Bis(4-methylphenyl) Derivative 9,9-Dipropyl Analog
Molecular Weight (g/mol) ~526 (C₂₇H₂₂O₈S₂) 506.6 (C₂₇H₂₂O₆S₂) 462.6 (C₃₃H₃₄O₂)
Density (g/cm³) ~1.12 (estimated) 1.067 (predicted) 1.067 (predicted)
Melting Point (°C) Not reported Not reported 631 (predicted)
Application Electrochromic devices, photovoltaics Ion mobility studies OLEDs, sensors

Electronic Behavior :

  • The methoxy groups lower the LUMO energy, improving electron injection in devices like organic light-emitting diodes (OLEDs) .
  • Sulfonate esters introduce polar moieties, aiding compatibility with aqueous processing in contrast to alkylated analogs .

Biological Activity

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is an organic compound notable for its unique molecular structure, which includes two 4-methoxyphenyl groups attached to a fluorene core with sulfonate groups at the 2 and 7 positions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure

The molecular formula of this compound is C27H22O8S2, with a molecular weight of approximately 534.59 g/mol. The presence of methoxy and sulfonate groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For example, it has demonstrated effectiveness against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Binding studies suggest that this compound can interact with DNA, potentially disrupting replication and transcription processes.
  • Protein Binding : The compound has shown the ability to bind to various proteins, which may alter their function and contribute to its anticancer effects.
  • Inhibition of Key Pathways : It may inhibit specific signaling pathways involved in cell survival and proliferation, further enhancing its anticancer potential .

Comparative Analysis

The following table summarizes some structurally similar compounds and their key features:

Compound NameMolecular FormulaKey Features
9H-Fluorene-2,7-disulfonic acid C12H10O6S2Lacks methoxy groups; used in dye applications
Bis(4-aminophenyl) 9H-fluorene-2,7-disulfonate C27H24N2O6S2Contains amino groups; studied for anti-cancer properties
Bis(4-hydroxyphenyl) 9H-fluorene-2,7-disulfonate C27H24O8S2Hydroxy groups instead of methoxy; potential antioxidant properties

Case Studies

  • Cytotoxicity Studies : In a study comparing the efficacy of this compound against standard chemotherapeutics like Taxol, it was found to exhibit comparable or superior cytotoxic effects on certain cancer cell lines .
  • Molecular Docking Studies : Molecular docking analyses have revealed that this compound interacts favorably with the active sites of key enzymes involved in cancer metabolism, indicating its potential as a lead compound for drug development .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy groups at 4-position, sulfonate at 2,7-positions) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • GC-MS : Detects volatile impurities or byproducts .
  • HPLC : Monitors purity (>98% is typical for device-grade materials) .

What are the known stability profiles of this compound under various storage conditions?

Q. Basic

  • Light sensitivity : Store in amber vials to prevent photooxidation of methoxy groups.
  • Temperature : Stable at –20°C for >1 year; degradation occurs above 40°C.
  • Moisture : Hygroscopic sulfonate groups require desiccated storage to avoid hydrolysis .

How can researchers resolve contradictions in reported solubility parameters of this compound across different solvent systems?

Advanced
Discrepancies arise from solvent polarity and hydrogen-bonding capacity:

  • Method : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. For example, DMSO (δH = 10.2) solubilizes sulfonate groups better than THF (δH = 5.7).
  • Validation : Pair experimental solubility tests with computational COSMO-RS models to refine predictions .

What strategies optimize the electronic properties of this compound for use in organic electronic devices?

Q. Advanced

  • Substituent engineering : Methoxy groups enhance electron-donating capacity, while sulfonate groups improve charge transport in hole-transporting materials (HTMs) .
  • Doping : Blend with lithium salts (e.g., Li-TFSI) to increase conductivity in perovskite solar cells.
  • Device integration : Optimize film morphology via spin-coating at 2,000–4,000 rpm to reduce pinholes .

What computational modeling approaches are suitable for predicting the supramolecular interactions of this compound in host-guest systems?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO levels and electrostatic potential surfaces to predict binding with fullerene derivatives .
  • Molecular Dynamics (MD) : Simulates self-assembly in aqueous solutions (e.g., micelle formation via sulfonate hydrophilicity).
  • Docking studies : Models interactions with biological targets (e.g., DNA intercalation) .

How does the introduction of sulfonate groups at specific positions affect the biological activity of fluorene derivatives?

Q. Advanced

  • Solubility : Sulfonates improve aqueous solubility, enhancing bioavailability for drug candidates.
  • Target binding : The sulfonate moiety can act as a hydrogen-bond acceptor, improving affinity for enzymes (e.g., kinase inhibitors).
  • Toxicity : Compare with non-sulfonated analogs using cytotoxicity assays (e.g., MTT on HeLa cells) .

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